1-(4-Chlorobenzoyl)indolin-2-one
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Overview
Description
1-(4-Chlorobenzoyl)indolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives. It is characterized by the presence of a 4-chlorobenzoyl group attached to the nitrogen atom of the indolin-2-one core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chlorobenzoyl)indolin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of indolin-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzoyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1-(4-Chlorobenzoyl)indolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)indolin-2-one can be compared with other similar compounds, such as:
Indolin-2-one: The parent compound without the 4-chlorobenzoyl group.
4-Chlorobenzoyl derivatives: Compounds with the 4-chlorobenzoyl group attached to different core structures.
Other indole derivatives: Compounds with similar indole cores but different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and properties compared to other similar compounds .
Properties
Molecular Formula |
C15H10ClNO2 |
---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-3H-indol-2-one |
InChI |
InChI=1S/C15H10ClNO2/c16-12-7-5-10(6-8-12)15(19)17-13-4-2-1-3-11(13)9-14(17)18/h1-8H,9H2 |
InChI Key |
FVPCDYBZKKKHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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